molecular formula C23H18N2O3S2 B2389620 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896339-59-6

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2389620
CAS No.: 896339-59-6
M. Wt: 434.53
InChI Key: QQMLAEJECQBIGD-UHFFFAOYSA-N
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Description

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a complex organic compound that features a biphenyl group, a thiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Benzamide Formation: The final step involves the coupling of the thiazole derivative with a benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the methylsulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzamide moiety can be reduced to an amine under reductive conditions.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and methylsulfonyl groups.

    Reduction: Amines derived from the reduction of the benzamide group.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, modulating their activity through binding interactions. The biphenyl and thiazole moieties could play a role in the binding affinity and specificity, while the benzamide group might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)benzamide: Lacks the methylsulfonyl group, which might affect its solubility and reactivity.

    N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)aniline: Has an aniline group instead of a benzamide, which could influence its biological activity.

Uniqueness

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is unique due to the presence of the methylsulfonyl group, which can enhance its solubility and potentially its biological activity. The combination of the biphenyl, thiazole, and benzamide moieties also provides a unique structural framework that can be exploited for various applications.

Properties

IUPAC Name

4-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S2/c1-30(27,28)20-13-11-19(12-14-20)22(26)25-23-24-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMLAEJECQBIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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